Clezutoclax

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

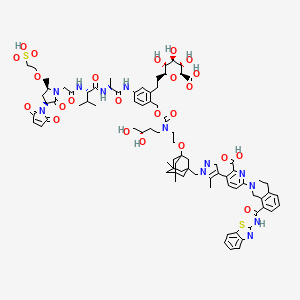

2D Structure

Properties

Molecular Formula |

C83H102N12O24S2 |

|---|---|

Molecular Weight |

1715.9 g/mol |

IUPAC Name |

6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-[1-[[3-[2-[[2-[2-[(2S,3R,4R,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]ethyl]-4-[[(2S)-2-[[(2S)-2-[[2-[(3S,5S)-3-(2,5-dioxopyrrol-1-yl)-2-oxo-5-(2-sulfoethoxymethyl)pyrrolidin-1-yl]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-[(3S)-3,4-dihydroxybutyl]amino]ethoxy]-5,7-dimethyl-1-adamantyl]methyl]-5-methylpyrazol-4-yl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C83H102N12O24S2/c1-45(2)66(89-63(98)34-93-52(37-116-28-29-121(113,114)115)31-59(75(93)107)95-64(99)20-21-65(95)100)74(106)85-46(3)72(104)86-51-16-14-50(49(30-51)15-18-60-68(101)69(102)70(103)71(119-60)77(110)111)36-117-79(112)91(25-23-53(97)35-96)26-27-118-83-41-80(5)38-81(6,42-83)40-82(39-80,43-83)44-94-47(4)56(32-84-94)54-17-19-62(88-67(54)76(108)109)92-24-22-48-10-9-11-55(57(48)33-92)73(105)90-78-87-58-12-7-8-13-61(58)120-78/h7-14,16-17,19-21,30,32,45-46,52-53,59-60,66,68-71,96-97,101-103H,15,18,22-29,31,33-44H2,1-6H3,(H,85,106)(H,86,104)(H,89,98)(H,108,109)(H,110,111)(H,87,90,105)(H,113,114,115)/t46-,52-,53-,59-,60-,66-,68-,69+,70-,71-,80?,81?,82?,83?/m0/s1 |

InChI Key |

MWBJKBCPVKUTBZ-UTMRQAAQSA-N |

Isomeric SMILES |

CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CC[C@@H](CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN6[C@@H](C[C@@H](C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CC[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |

Canonical SMILES |

CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CCC(CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN6C(CC(C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CCC8C(C(C(C(O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Clezutoclax: An In-Depth Technical Guide to a Novel Bcl-XL Inhibitor Payload

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clezutoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL), a key regulator of the intrinsic apoptosis pathway. Overexpression of Bcl-XL is a known resistance mechanism in various cancers, making it a compelling therapeutic target. However, systemic inhibition of Bcl-XL is associated with on-target toxicities, most notably thrombocytopenia. To circumvent this limitation, this compound has been developed as a payload for antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells while minimizing systemic exposure. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data in the context of its ADC form (mirzotamab this compound), and detailed experimental protocols for its characterization.

Introduction to this compound and Bcl-XL Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1). In healthy cells, a delicate balance between these opposing factions dictates cell survival or death. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like Bcl-XL.[1] Bcl-XL sequesters pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in the apoptotic cascade.

This compound is a small molecule designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of Bcl-XL. This competitive binding displaces the sequestered pro-apoptotic proteins, which can then activate BAX and BAK, leading to MOMP, caspase activation, and ultimately, apoptotic cell death.

The primary challenge in the clinical development of systemic Bcl-XL inhibitors has been on-target toxicity, particularly thrombocytopenia, as platelets are dependent on Bcl-XL for their survival.[2] The development of this compound as a payload for an antibody-drug conjugate represents a strategic approach to mitigate this toxicity by delivering the potent Bcl-XL inhibitor directly to cancer cells.[3]

Mirzotamab this compound (ABBV-155): The Clinical Application of this compound

This compound is the cytotoxic payload in the antibody-drug conjugate mirzotamab this compound (ABBV-155).[4] This ADC consists of three components:

-

Mirzotamab: A monoclonal antibody targeting B7-H3 (CD276), a transmembrane protein overexpressed on a variety of solid tumors.[5]

-

Linker: A cleavable linker designed to be stable in circulation and release the payload upon internalization into the target cancer cell.

-

This compound: The Bcl-XL inhibitor payload.

Upon binding to B7-H3 on the tumor cell surface, mirzotamab this compound is internalized. Inside the cell, the linker is cleaved, releasing this compound to engage with its target, Bcl-XL, and induce apoptosis. This targeted delivery strategy aims to increase the therapeutic index by maximizing the concentration of the active drug at the tumor site while minimizing systemic exposure and associated toxicities.

Quantitative Data

While specific binding affinity and in vitro potency data for the standalone this compound payload are not extensively available in the public domain, the following tables present illustrative data for a representative selective Bcl-XL inhibitor to demonstrate the expected biochemical profile, as well as available clinical data for mirzotamab this compound.

Table 1: Illustrative Binding Affinity of a Selective Bcl-XL Inhibitor

| Protein | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-XL |

| Bcl-XL | < 1 | - |

| Bcl-2 | > 1000 | > 1000-fold |

| Mcl-1 | > 1000 | > 1000-fold |

| Bcl-w | ~ 20 | ~ 20-fold |

Note: This data is illustrative and represents a typical profile for a selective Bcl-XL inhibitor. It does not represent direct experimental measurement of this compound.

Table 2: Illustrative In Vitro Potency of a Selective Bcl-XL Inhibitor in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H146 | Small Cell Lung Cancer | 50-100 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 10-50 |

| A549 | Non-Small Cell Lung Cancer | > 1000 |

Note: This data is illustrative and represents typical potencies for a selective Bcl-XL inhibitor in sensitive and resistant cell lines. It does not represent direct experimental measurement of this compound.

Table 3: Clinical Efficacy of Mirzotamab this compound (ABBV-155) in Combination with Taxanes (Phase 1 Dose Expansion)

| Cancer Type | Treatment | Overall Response Rate (ORR) |

| Non-Small Cell Lung Cancer (NSCLC) | Mirzotamab this compound + Docetaxel | 11% |

| Breast Cancer (HR+, HER2-) | Mirzotamab this compound + Paclitaxel | 18% |

Table 4: Key Safety Findings for Mirzotamab this compound (ABBV-155)

| Adverse Event | Monotherapy | Combination with Taxane |

| Thrombocytopenia | Not Observed | Not a prominent toxicity |

| Neutropenia | Not Observed | Observed (common with taxanes) |

| Fatigue | Most Common | Most Common |

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Pathway and Bcl-XL Inhibition

The following diagram illustrates the central role of Bcl-XL in the intrinsic apoptosis pathway and the mechanism of its inhibition by this compound.

Caption: Intrinsic apoptosis pathway and the mechanism of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the preclinical in vitro characterization of an ADC payload like this compound.

Caption: In vitro characterization workflow for an ADC payload.

Experimental Protocols

Protocol for Determining Binding Affinity to Bcl-XL via Fluorescence Polarization

Objective: To determine the binding affinity (Ki) of this compound for Bcl-XL using a competitive fluorescence polarization assay.

Materials:

-

Recombinant human Bcl-XL protein

-

Fluorescently labeled BH3 peptide probe (e.g., FAM-labeled BAD or BAK BH3 peptide)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Pluronic F-68

-

Black, low-volume 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant Bcl-XL protein and the fluorescent BH3 peptide probe to their final assay concentrations in the assay buffer. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

-

Assay Setup:

-

Add the assay components to the wells of the 384-well plate in the following order:

-

Assay Buffer

-

This compound or vehicle control (DMSO)

-

Bcl-XL protein

-

-

Mix and incubate for 15 minutes at room temperature.

-

Add the fluorescent BH3 peptide probe to all wells.

-

-

Incubation:

-

Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

-

Protocol for Assessing Apoptosis Induction via Caspase-3/7 Activity

Objective: To measure the induction of apoptosis by this compound in a cancer cell line by quantifying the activity of effector caspases 3 and 7.

Materials:

-

Bcl-XL dependent cancer cell line (e.g., H146)

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled, clear-bottom 96-well microplates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO). Include a positive control for apoptosis induction (e.g., staurosporine).

-

-

Incubation:

-

Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to induce cell lysis.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is directly proportional to the amount of caspase-3/7 activity.

-

Plot the luminescence values against the concentration of this compound to determine the EC50 for apoptosis induction.

-

Conclusion

This compound represents a promising approach to targeting the Bcl-XL-mediated survival pathway in cancer. By incorporating this potent and selective inhibitor into an antibody-drug conjugate, the therapeutic window can be expanded, potentially overcoming the dose-limiting toxicities that have hindered the development of systemic Bcl-XL inhibitors. The in-depth understanding of its mechanism of action and the application of robust in vitro characterization assays are crucial for the continued development and clinical application of this compound-based therapeutics. As more data from preclinical and clinical studies of mirzotamab this compound become available, the full potential of this targeted approach to Bcl-XL inhibition will be further elucidated.

References

- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mirzotamab this compound (ABBV-155) News - LARVOL Sigma [sigma.larvol.com]

- 5. researchgate.net [researchgate.net]

The Role of Clezutoclax in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clezutoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various malignancies. Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to evade programmed cell death and contributing to therapeutic resistance. BCL-XL sequesters pro-apoptotic proteins, such as BIM, preventing the activation of the intrinsic apoptotic pathway. By inhibiting BCL-XL, this compound aims to restore the natural process of apoptosis in cancer cells that are dependent on this survival protein.

This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in apoptosis induction, particularly in the context of its use as a payload in the antibody-drug conjugate (ADC) Mirzotamab this compound (ABBV-155).

Core Mechanism of Action: BCL-XL Inhibition

This compound functions as a BH3 mimetic, binding to the hydrophobic groove of the BCL-XL protein. This binding competitively displaces pro-apoptotic BH3-only proteins, most notably BIM (BCL-2-like 11). The release of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, which then oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.

The targeted delivery of this compound via the ADC Mirzotamab this compound, which targets the B7-H3 (CD276) antigen on tumor cells, is a key strategy to enhance the therapeutic index of BCL-XL inhibition. Systemic BCL-XL inhibitors have been associated with on-target toxicities, such as thrombocytopenia, due to the role of BCL-XL in platelet survival. The ADC approach aims to deliver the this compound payload specifically to tumor cells, thereby minimizing systemic exposure and associated side effects.[1]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of apoptosis induction by this compound.

Quantitative Data

| Compound/ADC | Target(s) | Assay Type | Cell Line/Model | Result | Reference |

| A-1331852 | BCL-XL | Binding Affinity (Ki) | - | 0.80 nM | [2] |

| BCL-2 | Binding Affinity (Ki) | - | 67 nM | [2] | |

| Cell Viability (EC50) | BCL-XL Dependent Cells | < 500 nM | [2] | ||

| Mirzotamab this compound (ABBV-155) | B7-H3/BCL-XL | In Vivo Efficacy | AML PDX Model | 10 mg/kg, i.p., weekly | [3] |

| Tumor Burden (Circulating hCD45%) | AML PDX Model | 11.1% (vs. 19.4% vehicle) | |||

| Spleen Weight | AML PDX Model | 0.600 g (vs. 0.448 g vehicle) | |||

| ABBV-155 + Venetoclax | B7-H3/BCL-XL + BCL-2 | In Vivo Efficacy | AML PDX Model | 10 mg/kg ABBV-155 + 50 mg/kg Venetoclax | |

| Tumor Burden (Circulating hCD45%) | AML PDX Model | 0.9% (vs. 19.4% vehicle) | |||

| Spleen Weight | AML PDX Model | 0.077 g (vs. 0.448 g vehicle) |

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is a standard method for quantifying apoptosis induced by agents such as Mirzotamab this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., glioblastoma or AML cell lines) at an appropriate density and treat with varying concentrations of Mirzotamab this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: For adherent cells, detach using a gentle cell dissociation reagent. For suspension cells, collect by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Methodology:

-

Cell Culture and Treatment: Plate cells in a white-walled multiwell plate and treat with Mirzotamab this compound or a vehicle control.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature for 30-60 minutes to allow for cell lysis and substrate cleavage.

-

Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence in treated cells compared to control cells indicates an increase in caspase-3/7 activity.

Caption: Experimental workflow for Caspase-3/7 activity assay.

Co-Immunoprecipitation of BCL-XL and BIM

This protocol is used to demonstrate the disruption of the BCL-XL/BIM interaction by this compound.

Principle: An antibody specific to BCL-XL is used to pull down BCL-XL and any interacting proteins from a cell lysate. The presence of BIM in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated BIM in cells treated with this compound indicates that the drug has disrupted the BCL-XL/BIM interaction.

Methodology:

-

Cell Culture and Treatment: Treat cells with Mirzotamab this compound or a vehicle control.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-BCL-XL antibody, followed by the addition of protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-XL (to confirm successful immunoprecipitation) and BIM (to detect the co-immunoprecipitated protein).

Caption: Workflow for Co-Immunoprecipitation of BCL-XL and BIM.

Conclusion

This compound is a potent BCL-XL inhibitor that, when delivered as the payload of the ADC Mirzotamab this compound, effectively induces apoptosis in B7-H3-expressing cancer cells. Its mechanism of action, centered on the disruption of the BCL-XL/BIM protein-protein interaction, reactivates the intrinsic apoptotic pathway. Preclinical studies have demonstrated the anti-tumor activity of Mirzotamab this compound, both as a monotherapy and in combination with other anticancer agents. The targeted delivery approach holds promise for an improved therapeutic window for BCL-XL inhibition in oncology. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this novel apoptosis-inducing agent.

References

- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

Discovery and Synthesis of Clezutoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clezutoclax is a potent and selective B-cell lymphoma-extra large (BCL-xL) inhibitor that has been developed as a payload for antibody-drug conjugates (ADCs). Overexpression of the anti-apoptotic protein BCL-xL is a known resistance mechanism in various cancers, making it a compelling therapeutic target. However, systemic inhibition of BCL-xL can lead to on-target toxicities, most notably thrombocytopenia, as platelets are dependent on BCL-xL for their survival. To circumvent this, this compound has been incorporated into the ADC, Mirzotamab this compound (ABBV-155), which targets the B7-H3 antigen expressed on tumor cells. This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby maximizing efficacy while minimizing systemic side effects.[1][2][3] This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound and its application in ADCs.

Discovery and Rationale for ADC Development

The development of selective BCL-xL inhibitors has been a significant focus in oncology research. Early dual BCL-2/BCL-xL inhibitors like Navitoclax (ABT-263) showed clinical activity but were limited by dose-dependent thrombocytopenia due to BCL-xL inhibition in platelets. This led to the development of BCL-2 selective inhibitors like Venetoclax, which spares platelets. However, the therapeutic potential of targeting BCL-xL in solid tumors remained.

The discovery of highly potent and selective BCL-xL inhibitors, such as A-1331852, provided valuable tool compounds to explore the therapeutic hypothesis of selective BCL-xL inhibition. Preclinical studies with these inhibitors demonstrated potent cell-killing activity in BCL-xL-dependent tumor cell lines. However, these potent systemic inhibitors also induced rapid and severe cardiovascular toxicity in preclinical species, precluding their development as standalone agents.

To overcome these toxicities, the concept of delivering a BCL-xL inhibitor as a payload in an ADC was pursued. This approach allows for the targeted delivery of the potent cytotoxic agent to tumor cells expressing a specific surface antigen, thereby widening the therapeutic window. For Mirzotamab this compound, the anti-B7-H3 antibody Mirzotamab is used to deliver the this compound payload. A specialized "AAA drug-linker" technology was developed to conjugate this compound to the antibody, which was shown to mitigate the toxicities observed with earlier BCL-xL inhibitors.

Quantitative Data

The following tables summarize key quantitative data for representative potent BCL-xL inhibitors, which are structurally related to the class of compounds this compound belongs to. Specific data for the this compound payload itself is not publicly available.

Table 1: In Vitro Potency of Selective BCL-xL Inhibitors

| Compound | Target | Ki (nM) | Cell Line | EC50 (nM) |

| A-385358 | BCL-xL | 0.80 | A549 (NSCLC) | <500 (in combination) |

| A-385358 | BCL-2 | 67 | - | - |

| A-1331852 | BCL-xL | - | MOLT-4 (ALL) | 6 |

| Navitoclax (ABT-263) | BCL-xL / BCL-2 | <1 | - | - |

Data sourced from multiple preclinical studies.

Table 2: Preclinical Efficacy of a BCL-xL Inhibitor ADC (Representative Data)

| ADC | Tumor Model | Dosing | Outcome |

| AM1-25 (EGFR-targeting ADC with BCL-xL inhibitor) | Xenograft | - | Robust antitumor activity |

This table presents qualitative outcomes from a preclinical study of a representative BCL-xL inhibitor ADC.

Experimental Protocols

Synthesis of a Potent BCL-xL Inhibitor (Representative Example based on A-1331852)

While the exact synthesis of this compound is proprietary, the synthesis of potent BCL-xL inhibitors like A-1331852 involves multi-step organic synthesis. The general approach often involves the coupling of key heterocyclic intermediates and building up the molecule through standard amide bond formations and other coupling reactions. The structure-guided design plays a crucial role in optimizing the potency and selectivity of these inhibitors.

A representative synthesis would involve:

-

Synthesis of the core scaffold: This often involves the construction of a central heterocyclic ring system.

-

Functionalization of the scaffold: Introduction of key chemical groups that interact with the binding pockets of BCL-xL.

-

Coupling of side chains: Attachment of moieties that enhance binding affinity and selectivity.

-

Purification and characterization: Using techniques like HPLC, NMR, and mass spectrometry to ensure the purity and identity of the final compound.

Synthesis of a Cleavable Valine-Alanine (Val-Ala) Linker

The Val-Ala dipeptide linker is a protease-cleavable linker commonly used in ADCs. Its synthesis involves standard peptide coupling chemistry.

Protocol:

-

Protection of Amino Acids: Start with N-terminally protected (e.g., with Fmoc or Boc) valine and C-terminally protected alanine.

-

Peptide Coupling: Activate the carboxylic acid of the protected valine using a coupling agent (e.g., HBTU, HATU) and react it with the amino group of the protected alanine in the presence of a base (e.g., DIPEA).

-

Deprotection: Selectively remove the protecting groups to expose the desired functional groups for conjugation to the payload and the antibody.

-

Purification: Purify the dipeptide linker using chromatography.

Conjugation of the Drug-Linker to the Antibody (Cysteine-based)

Mirzotamab this compound is a cysteine-linked ADC. The following is a general protocol for this type of conjugation.

Protocol:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the monoclonal antibody (e.g., Mirzotamab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups.

-

Drug-Linker Activation: The this compound-Val-Ala linker is functionalized with a thiol-reactive group, such as a maleimide.

-

Conjugation Reaction: The activated drug-linker is then reacted with the reduced antibody. The maleimide group on the linker forms a stable thioether bond with the cysteine residues on the antibody.

-

Purification: The resulting ADC is purified from unreacted drug-linker and unconjugated antibody using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: The drug-to-antibody ratio (DAR) is determined using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

In Vitro BCL-xL Binding Affinity Assay (Fluorescence Polarization)

Protocol:

-

Reagents: Recombinant human BCL-xL protein, a fluorescently labeled BH3 peptide (e.g., from BIM or BAD), and the inhibitor compound (this compound).

-

Assay Setup: In a microplate, combine the fluorescently labeled BH3 peptide with varying concentrations of the inhibitor.

-

Incubation: Add the BCL-xL protein to the wells and incubate to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The binding of the fluorescent peptide to BCL-xL results in a high polarization value. The inhibitor competes for this binding, leading to a decrease in polarization. The Ki or IC50 value can be calculated by fitting the data to a competition binding curve.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

-

Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with the ADC (Mirzotamab this compound) or the free payload (this compound) at various concentrations for a defined period.

-

Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. This allows for the quantification of apoptosis induction by the compound.

Signaling Pathways and Mechanisms of Action

BCL-xL Mediated Apoptosis Inhibition

BCL-xL is a key anti-apoptotic protein that resides on the outer mitochondrial membrane. It functions by sequestering pro-apoptotic proteins, such as BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical step in the intrinsic apoptosis pathway, as it leads to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the caspase cascade, leading to programmed cell death.

Caption: BCL-xL inhibits apoptosis by sequestering pro-apoptotic proteins.

Mechanism of Action of Mirzotamab this compound

The ADC, Mirzotamab this compound, leverages the specificity of the anti-B7-H3 antibody to deliver the this compound payload to cancer cells.

References

- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Payload Properties and Characteristics of Clezutoclax

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clezutoclax is a potent, selective B-cell lymphoma-extra large (BCL-XL) inhibitor developed as a cytotoxic payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known properties and characteristics of this compound, including its mechanism of action, physicochemical properties, and the experimental protocols used for its characterization. As a key component of the clinical-stage ADC, Mirzotamab this compound (ABBV-155), understanding the intrinsic properties of the this compound payload is critical for researchers and drug developers in the field of oncology and targeted therapeutics. While specific quantitative data for this compound is not publicly available, this guide leverages data from closely related potent and selective BCL-XL inhibitors developed by AbbVie, such as A-1331852, to provide a representative understanding of its potency and activity.

Introduction

This compound is a novel cytotoxic agent designed for targeted delivery to cancer cells via an antibody-drug conjugate. It functions as a potent inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key regulator of programmed cell death. Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. By selectively inhibiting BCL-XL, this compound aims to restore the natural apoptotic process in cancer cells.

This compound serves as the payload in the investigational ADC, Mirzotamab this compound (ABBV-155). This ADC consists of a monoclonal antibody targeting B7-H3 (CD276), a cell surface antigen overexpressed in a variety of solid tumors, linked to this compound via a cleavable linker.[1][2] This targeted delivery strategy is designed to concentrate the cytotoxic payload at the tumor site, thereby maximizing efficacy while minimizing systemic toxicity associated with non-targeted BCL-XL inhibition, such as thrombocytopenia.[3][4]

Physicochemical Properties

While the exact structure of this compound is proprietary, its identity is confirmed by its Chemical Abstracts Service (CAS) number.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1949843-71-3 | |

| Molecular Formula | C83H102N12O24S2 | |

| Molecular Weight | 1715.89 g/mol | |

| Class | BCL-XL Inhibitor | |

| Application | ADC Payload |

Mechanism of Action

This compound exerts its cytotoxic effect by potently and selectively inhibiting the anti-apoptotic protein BCL-XL. BCL-XL sequesters pro-apoptotic proteins, such as BIM, preventing the activation of BAX and BAK, which are essential for the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key step in the intrinsic apoptosis pathway.

By binding to the BH3-binding groove of BCL-XL, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.

Quantitative Payload Properties

Direct in vitro potency data for this compound is not publicly available. However, data from A-1331852, a potent and selective BCL-XL inhibitor also developed by AbbVie, can be used as a surrogate to represent the expected potency of this compound.

| Parameter | A-1331852 Value | Assay Type | Description | Source |

| BCL-XL Ki | < 0.01 nM | TR-FRET | Binding affinity to BCL-XL protein. | |

| BCL-2 Ki | 2.6 µM | TR-FRET | Binding affinity to BCL-2 protein, indicating selectivity. | |

| MOLT-4 EC50 | 0.03 µM | Cell Viability | Potency in a BCL-XL dependent cell line. | |

| RS4;11 EC50 | > 10 µM | Cell Viability | Potency in a BCL-2 dependent cell line, indicating selectivity. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize BCL-XL inhibitor payloads like this compound.

BCL-XL Binding Affinity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying protein-ligand interactions in a high-throughput format.

Principle: The assay measures the inhibition of the interaction between a His-tagged BCL-XL protein and a biotinylated peptide ligand (e.g., from the BH3 domain of a pro-apoptotic protein). A terbium-labeled anti-His antibody (donor) and a streptavidin-labeled acceptor fluorophore are used. When BCL-XL and the peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer, His-tagged BCL-XL, biotinylated BH3 peptide, terbium-labeled anti-His antibody, and streptavidin-labeled acceptor.

-

Compound Preparation: Serially dilute this compound or other test compounds in DMSO and then in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the test compound, followed by a mixture of His-tagged BCL-XL and biotinylated BH3 peptide.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Detection: Add a mixture of the terbium-labeled anti-His antibody and streptavidin-labeled acceptor.

-

Final Incubation: Incubate for another period (e.g., 3 hours) at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a relevant ADC for a specified duration (e.g., 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the EC50.

ADC Internalization Assay (Confocal Microscopy)

This assay visualizes the binding, internalization, and subcellular trafficking of an ADC.

Principle: The ADC is labeled with a fluorescent dye. Cancer cells are treated with the labeled ADC, and its localization is monitored over time using confocal microscopy. Co-staining with organelle-specific markers (e.g., for lysosomes) can confirm the trafficking pathway.

Protocol:

-

ADC Labeling: Conjugate the ADC (e.g., Mirzotamab this compound) with a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Culture: Plate target cells on glass-bottom dishes suitable for confocal microscopy.

-

ADC Treatment: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control can be used to assess surface binding without internalization.

-

Cell Staining: Wash the cells and stain with a nuclear stain (e.g., DAPI) and a lysosomal marker (e.g., LysoTracker Red).

-

Imaging: Acquire z-stack images using a confocal microscope.

-

Image Analysis: Analyze the images to determine the co-localization of the ADC signal with the lysosomal marker over time.

Conclusion

This compound is a potent and selective BCL-XL inhibitor that serves as the cytotoxic payload in the ADC Mirzotamab this compound. Its mechanism of action, centered on the induction of apoptosis, makes it a promising agent for cancer therapy. The ADC delivery system is designed to mitigate the systemic toxicities associated with non-targeted BCL-XL inhibition. While specific quantitative data for this compound remain proprietary, the information available for analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with BCL-XL inhibitors and ADCs. Further preclinical and clinical evaluation of Mirzotamab this compound will continue to elucidate the full therapeutic potential of the this compound payload.

References

In Vivo Efficacy of Clezutoclax-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a rapidly evolving class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Clezutoclax, a B-cell lymphoma-extra large (BCL-XL) inhibitor, has emerged as a promising payload for ADCs. BCL-XL is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to therapeutic resistance. By targeting the delivery of a BCL-XL inhibitor using a tumor-specific antibody, this compound-based ADCs aim to restore the natural process of apoptosis in cancer cells. This technical guide provides an in-depth overview of the in vivo efficacy of this compound-based ADCs, with a focus on the preclinical and clinical data available for Mirzotamab this compound (ABBV-155), a first-in-class ADC targeting B7-H3.

Mechanism of Action

Mirzotamab this compound is an ADC composed of three key components:

-

A humanized anti-B7-H3 monoclonal antibody: B7-H3 (CD276) is a transmembrane protein that is overexpressed on a wide range of solid tumors and is associated with a poor prognosis. Its limited expression on normal tissues makes it an attractive target for ADCs.

-

This compound (a BCL-XL inhibitor payload): This small molecule binds to and inhibits the pro-survival protein BCL-XL, which sequesters pro-apoptotic proteins like BIM.

-

A cleavable linker: This linker is designed to be stable in circulation and release the this compound payload upon internalization into the target cancer cell.

The proposed mechanism of action for a this compound-based ADC such as Mirzotamab this compound is a multi-step process.

Upon administration, the ADC circulates in the bloodstream and binds to the B7-H3 receptor on the surface of tumor cells. This binding triggers the internalization of the ADC-receptor complex into the cell, where it is trafficked to the endosomes and lysosomes. Inside these acidic compartments, the linker is cleaved, releasing the active this compound payload into the cytoplasm. The released this compound then binds to BCL-XL, preventing it from sequestering pro-apoptotic proteins like BIM. The freed BIM can then activate the mitochondrial apoptosis pathway, leading to programmed cell death of the cancer cell.

Preclinical In Vivo Efficacy

A key preclinical study investigated the in vivo efficacy of Mirzotamab this compound (ABBV-155) in a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML). This study highlights the potential of this ADC in a hematological malignancy setting.

Experimental Protocol: AML PDX Model

While the full detailed protocol from the specific study is not publicly available, a general methodology for such an experiment can be outlined based on common practices in the field.

-

Cell Source: Primary AML cells were obtained from a patient with high B7-H3 expression.

-

Animal Model: Immunocompromised mice (e.g., NSG mice) were used to allow for the engraftment of human AML cells.

-

Engraftment: A suspension of AML PDX cells was injected intravenously into the mice.

-

Monitoring: Engraftment and tumor burden were monitored by flow cytometry for the presence of human CD45+ (hCD45+) cells in the peripheral blood.

-

Treatment Groups: Once the tumor burden reached a predetermined level, mice were randomized into four treatment groups:

-

Vehicle control

-

Mirzotamab this compound (ABBV-155) monotherapy

-

Venetoclax (a BCL-2 inhibitor) monotherapy

-

Combination of Mirzotamab this compound and Venetoclax

-

-

Dosing: The specific dosing regimen (dose and schedule) for each agent was administered for a defined period.

-

Efficacy Endpoints: The primary endpoints for efficacy were the reduction in tumor burden (measured by %hCD45+ cells in peripheral blood and spleen weight at the end of the study) and overall survival.

Results

The preclinical study of Mirzotamab this compound in the AML PDX model demonstrated significant anti-leukemic activity, both as a single agent and in combination with Venetoclax.

| Treatment Group | Average Circulating hCD45% (Tumor Burden) | Average Spleen Weight (g) |

| Vehicle | 19.4% | 0.448 |

| ABBV-155 | 11.1% | 0.600 |

| Venetoclax | 10.2% | 0.660 |

| Combination | 0.9% | 0.077 |

Table 1: In Vivo Efficacy of Mirzotamab this compound in an AML PDX Model

The combination of Mirzotamab this compound and Venetoclax resulted in a synergistic effect, leading to a profound reduction in tumor burden and a significant decrease in spleen weight compared to either monotherapy or the vehicle control. This suggests that the dual targeting of BCL-XL and BCL-2 may be a highly effective therapeutic strategy for AML. The study also reported that the combination treatment prolonged the survival of the mice.

Clinical Efficacy: Phase I Trial (NCT03595059)

Mirzotamab this compound has been evaluated in a Phase I, open-label, dose-escalation and dose-expansion clinical trial (NCT03595059) in patients with relapsed or refractory solid tumors. The study assessed the safety, pharmacokinetics, and preliminary efficacy of Mirzotamab this compound as a monotherapy and in combination with taxane chemotherapy.

Study Design

-

Part 1 (Dose Escalation): This part of the study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of Mirzotamab this compound, both as a monotherapy and in combination with paclitaxel.

-

Part 2 (Dose Expansion): In this phase, specific patient cohorts were enrolled to further evaluate the efficacy of Mirzotamab this compound at the RP2D:

-

Monotherapy: Patients with relapsed/refractory small cell lung cancer (SCLC).

-

Combination Therapy:

-

Patients with non-small cell lung cancer (NSCLC) received Mirzotamab this compound in combination with docetaxel.

-

Patients with hormone receptor-positive, HER2-negative breast cancer received Mirzotamab this compound in combination with paclitaxel.

-

-

Preliminary Efficacy Results

The preliminary results from the dose-expansion phase of the study have shown anti-tumor activity in heavily pretreated patient populations.

| Cohort | Treatment | Overall Response Rate (ORR) |

| SCLC | Mirzotamab this compound Monotherapy | 0% |

| NSCLC | Mirzotamab this compound + Docetaxel | 11% |

| Breast Cancer | Mirzotamab this compound + Paclitaxel | 18% |

Table 2: Preliminary Efficacy of Mirzotamab this compound in a Phase I Trial

While the monotherapy activity in SCLC was limited, the combination of Mirzotamab this compound with taxanes demonstrated encouraging objective response rates in heavily pretreated NSCLC and breast cancer patients. The safety profile was reported to be manageable.

Conclusion and Future Directions

This compound-based ADCs, exemplified by Mirzotamab this compound, represent a novel and promising therapeutic strategy for a range of cancers. The targeted delivery of a BCL-XL inhibitor has demonstrated significant in vivo efficacy in preclinical models, particularly in combination with other apoptosis-inducing agents like Venetoclax. Early clinical data in solid tumors also suggest that this approach has a manageable safety profile and can induce objective responses in heavily pretreated patients, especially when combined with standard chemotherapy.

Future research will likely focus on:

-

Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based ADCs.

-

Exploring novel combination strategies with other targeted therapies and immunotherapies.

-

Expanding the clinical development of these ADCs into other B7-H3 expressing tumor types.

The continued investigation of this compound-based ADCs holds the potential to provide a new and effective treatment option for patients with difficult-to-treat cancers.

Clezutoclax: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clezutoclax is a B-cell lymphoma-extra long (BCL-xL) inhibitor that has been developed as a payload for an antibody-drug conjugate (ADC). This technical guide provides a comprehensive overview of the preclinical rationale and clinical investigation of this compound, primarily in the form of Mirzotamab this compound (ABBV-155), for the treatment of solid tumors. Mirzotamab this compound is a first-in-class ADC composed of an anti-B7-H3 monoclonal antibody, a solubilizing linker, and the BCL-xL inhibitor payload, this compound.[1] This targeted delivery strategy aims to enhance the therapeutic window of BCL-xL inhibition by directing the cytotoxic payload to tumor cells overexpressing the B7-H3 antigen, thereby sparing platelets and mitigating the thrombocytopenia associated with systemic BCL-xL inhibitors.[2][3]

Core Concept: Targeted BCL-xL Inhibition

The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway.[2] Overexpression of anti-apoptotic proteins like BCL-xL is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. While direct inhibition of BCL-xL has been a promising therapeutic strategy, systemic administration of small molecule inhibitors has been hampered by on-target toxicity, particularly dose-limiting thrombocytopenia, as platelets are dependent on BCL-xL for their survival.[2]

Mirzotamab this compound was engineered to overcome this limitation. The ADC selectively delivers the BCL-xL inhibitor, this compound, to tumor cells expressing B7-H3, a transmembrane protein frequently overexpressed in a variety of solid tumors, including small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and breast cancer.

Signaling Pathway and Mechanism of Action

Upon administration, the anti-B7-H3 antibody component of Mirzotamab this compound binds to the B7-H3 receptor on the surface of tumor cells. This is followed by internalization of the ADC and subsequent lysosomal trafficking, where the linker is cleaved, releasing the this compound payload into the cytoplasm. The released this compound then binds to BCL-xL, inhibiting its anti-apoptotic function. This disruption of BCL-xL's activity unleashes pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, apoptotic cell death.

References

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Mirzotamab Clezutoclax

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirzotamab clezutoclax (also known as ABBV-155) is a novel antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for solid tumors.[1][2][3] This ADC consists of three key components: a monoclonal antibody (mirzotamab) targeting the B7 homolog 3 (B7-H3) protein, a potent B-cell lymphoma-extra large (BCL-XL) inhibitor (this compound) as the cytotoxic payload, and a cleavable linker that connects the antibody to the payload.[4][5] The efficacy of mirzotamab this compound is critically dependent on its efficient cellular uptake and the subsequent intracellular release of its payload. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of mirzotamab this compound, detailing the molecular interactions and cellular processes involved.

Introduction to Mirzotamab this compound

Mirzotamab this compound is an antibody-drug conjugate designed to selectively deliver a BCL-XL inhibitor to tumor cells overexpressing B7-H3. B7-H3, a member of the B7 superfamily, is a type I transmembrane protein that is minimally expressed in normal tissues but is abundant on the surface of various cancer cells, making it an attractive target for cancer therapy. The payload, this compound, is a small molecule inhibitor of the anti-apoptotic protein BCL-XL, which is often upregulated in cancer cells, contributing to their survival and resistance to conventional therapies. By targeting B7-H3, mirzotamab this compound aims to achieve a high therapeutic index, maximizing anti-tumor activity while minimizing off-target toxicities.

Cellular Uptake and Intracellular Trafficking Pathway

The cellular uptake of mirzotamab this compound is a multi-step process initiated by the binding of the mirzotamab antibody to the B7-H3 receptor on the surface of cancer cells. This is followed by internalization of the ADC-receptor complex, intracellular trafficking, and ultimately, the release of the this compound payload.

Binding to B7-H3

The first critical step in the cellular uptake of mirzotamab this compound is the high-affinity binding of the mirzotamab antibody to the extracellular domain of the B7-H3 protein. While specific quantitative data for the binding affinity of mirzotamab to B7-H3 is not publicly available, other anti-B7-H3 antibodies used in ADCs have demonstrated potent binding affinities, typically in the sub-nanomolar range, which is a key determinant for efficient targeting and subsequent internalization.

Internalization via Endocytosis

Upon binding to B7-H3, the mirzotamab this compound-B7-H3 complex is internalized by the cancer cell. The primary mechanism for the internalization of many ADCs, including those targeting B7-H3, is receptor-mediated endocytosis. This process involves the invagination of the cell membrane to form endocytic vesicles containing the ADC-receptor complex. While the specific endocytic pathway for mirzotamab this compound has not been detailed in published literature, clathrin-mediated endocytosis is a common route for the internalization of ADCs.

The rate of internalization is a crucial factor for ADC efficacy. A panel of anti-B7-H3 monoclonal antibodies was screened for their ability to be internalized by tumor cells, and a subset of these with efficient internalization was selected for ADC development.

Intracellular Trafficking and Payload Release

Following internalization, the endocytic vesicles containing the mirzotamab this compound-B7-H3 complex are transported to early endosomes. Subsequently, these vesicles mature into late endosomes and eventually fuse with lysosomes. The acidic environment and the presence of proteolytic enzymes within the lysosomes facilitate the cleavage of the linker connecting mirzotamab to this compound. Once released, the this compound payload can diffuse out of the lysosome and into the cytoplasm, where it can reach its target, the BCL-XL protein located on the outer mitochondrial membrane.

dot

Caption: Cellular uptake and payload release of Mirzotamab this compound.

Quantitative Data

While specific quantitative data for mirzotamab this compound is limited in publicly available literature, representative data from studies on other B7-H3 targeting ADCs can provide insights into the expected ranges for key parameters.

| Parameter | Representative Value/Range | Cell Line(s) | Reference |

| Binding Affinity (Kd) | Sub-nanomolar | Various cancer cell lines | |

| In vitro Cytotoxicity (IC50) | Sub-nanomolar | Breast, lung, ovarian, pancreatic, and prostate cancer lines |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular uptake and activity of antibody-drug conjugates, which are applicable to the study of mirzotamab this compound.

B7-H3 Expression Analysis by Flow Cytometry

Objective: To quantify the expression of B7-H3 on the surface of cancer cells.

Methodology:

-

Cell Preparation: Harvest cancer cells and wash with PBS.

-

Antibody Staining: Incubate cells with a fluorescently labeled anti-B7-H3 antibody (or mirzotamab followed by a labeled secondary antibody) on ice.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the number of B7-H3 receptors per cell.

dot

Caption: Workflow for B7-H3 Expression Analysis by Flow Cytometry.

ADC Internalization Assay by Flow Cytometry

Objective: To measure the rate and extent of mirzotamab this compound internalization.

Methodology:

-

Cell Seeding: Seed B7-H3 positive cells in a multi-well plate.

-

ADC Incubation: Incubate cells with fluorescently labeled mirzotamab this compound at 37°C for various time points.

-

Surface Signal Quenching: At each time point, wash the cells and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC on the cell surface.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the remaining intracellular fluorescence, which corresponds to the internalized ADC.

Intracellular Trafficking Analysis by Confocal Microscopy

Objective: To visualize the intracellular localization of mirzotamab this compound.

Methodology:

-

Cell Seeding: Seed B7-H3 positive cells on glass coverslips.

-

ADC Incubation: Incubate cells with fluorescently labeled mirzotamab this compound.

-

Organelle Staining: Stain specific organelles (e.g., lysosomes with LysoTracker) with fluorescent dyes.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like saponin.

-

Imaging: Acquire images using a confocal microscope to observe the colocalization of the ADC with different organelles.

dot

Caption: Workflow for Intracellular Trafficking Analysis by Confocal Microscopy.

Cytotoxicity Assay

Objective: To determine the cytotoxic potency of mirzotamab this compound.

Methodology:

-

Cell Seeding: Seed B7-H3 positive cancer cells in a 96-well plate.

-

ADC Treatment: Treat the cells with a serial dilution of mirzotamab this compound for a defined period (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50). A study on anti-B7-H3 ADCs showed IC50 values in the sub-nanomolar range in various cancer cell lines.

Conclusion

The cellular uptake of mirzotamab this compound is a highly specific and efficient process that is fundamental to its anti-tumor activity. The process begins with high-affinity binding to the B7-H3 receptor, followed by receptor-mediated endocytosis and lysosomal trafficking. Within the lysosome, the this compound payload is released and targets BCL-XL, ultimately leading to apoptosis of the cancer cell. A thorough understanding of these mechanisms, supported by robust experimental characterization, is essential for the continued development and optimization of this and other antibody-drug conjugates. The preclinical data on B7-H3 targeting ADCs showing potent in vitro cytotoxicity and in vivo anti-tumor activity underscores the promise of this therapeutic approach. Further preclinical and clinical studies on mirzotamab this compound will provide more detailed insights into its cellular pharmacology and clinical efficacy.

References

The Preclinical Pharmacokinetic Profile of Clezutoclax: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clezutoclax (mirzotamab this compound, ABBV-155) is a first-in-class antibody-drug conjugate (ADC) designed to deliver a potent B-cell lymphoma-extra large (BCL-XL) inhibitor directly to tumor cells. This targeted approach aims to overcome the systemic toxicities observed with small-molecule BCL-XL inhibitors. While specific quantitative pharmacokinetic (PK) data from animal models remains largely proprietary, this guide synthesizes available information on the preclinical development of this compound and related BCL-XL targeting ADCs. It outlines the general experimental protocols for assessing the pharmacokinetics of ADCs in animal models and describes the drug's mechanism of action through a signaling pathway diagram.

Introduction to this compound

This compound is an investigational ADC composed of a humanized anti-B7-H3 monoclonal antibody, a cleavable linker, and a BCL-XL inhibitor payload. The overexpression of BCL-XL, an anti-apoptotic protein, is a known resistance mechanism in various cancers. By targeting B7-H3, a cell surface antigen frequently overexpressed on tumor cells, this compound is designed for the selective delivery of its cytotoxic payload, thereby enhancing the therapeutic window. Preclinical development focused on mitigating the on-target toxicities, such as thrombocytopenia, that were observed with systemic BCL-XL inhibitors. This was achieved by optimizing the drug-linker technology to ensure stability in circulation and efficient release of the payload within the target cancer cells.

Pharmacokinetic Data in Animal Models

Comprehensive searches of publicly available literature, including peer-reviewed articles and conference abstracts, did not yield specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) for this compound or its immediate precursors in animal models. This information is likely proprietary to the manufacturer.

However, qualitative descriptions from preclinical studies with related BCL-XL-targeting ADCs in cynomolgus monkeys indicate that these molecules exhibit linear pharmacokinetics. The development of this compound involved modifications to the drug-linker to mitigate kidney toxicity that was observed with earlier constructs upon repeat dosing, highlighting the importance of preclinical PK and toxicology studies in non-human primates for optimizing the safety profile of the ADC.

For context, the following table provides a summary of typical pharmacokinetic parameters for antibody-drug conjugates in various animal species, as derived from publicly available literature on other ADCs. It is crucial to note that these are generalized values and do not represent specific data for this compound.

| Parameter | Mouse | Rat | Monkey |

| Dose (mg/kg) | 1 - 10 | 1 - 10 | 1 - 10 |

| Cmax (µg/mL) | 20 - 200 | 25 - 250 | 30 - 300 |

| Tmax (h) | 0.5 - 2 | 0.5 - 2 | 1 - 4 |

| AUC (µg·h/mL) | 500 - 5000 | 800 - 8000 | 1000 - 15000 |

| Half-life (t½) (h) | 50 - 150 | 100 - 250 | 150 - 400 |

| Clearance (mL/h/kg) | 0.2 - 2.0 | 0.1 - 1.5 | 0.05 - 1.0 |

| Bioavailability (%) | N/A (IV) | N/A (IV) | N/A (IV) |

Disclaimer: The data in this table are illustrative and compiled from general knowledge of antibody-drug conjugate pharmacokinetics. They are not specific to this compound.

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following outlines a generalized experimental protocol for conducting single-dose pharmacokinetic studies of an antibody-drug conjugate like this compound in preclinical animal models.

3.1. Animal Models

-

Species: Typically, studies are conducted in at least two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., cynomolgus monkey). The choice of non-human primate is often due to better prediction of human pharmacokinetics for monoclonal antibodies and ADCs.

-

Health Status: Animals are healthy, adult, and of a specific weight range. They are acclimated to the laboratory environment before the study.

3.2. Dosing and Administration

-

Formulation: The ADC is formulated in a suitable vehicle for intravenous (IV) administration.

-

Route of Administration: For ADCs, the most common route is intravenous infusion to ensure 100% bioavailability.

-

Dose Levels: At least two to three dose levels are typically evaluated to assess dose proportionality.

3.3. Sample Collection

-

Matrix: Blood is the primary matrix collected.

-

Anticoagulant: K2-EDTA is a commonly used anticoagulant.

-

Sampling Time Points: Serial blood samples are collected at predetermined time points post-dose (e.g., pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr, and weekly thereafter for several weeks) to adequately characterize the distribution and elimination phases.

3.4. Bioanalytical Methods

-

Assays: Ligand-binding assays (LBA), such as ELISA, are commonly used to quantify the total antibody and the intact ADC concentrations in plasma. Liquid chromatography-mass spectrometry (LC-MS/MS) is used to measure the concentration of the unconjugated payload.

-

Validation: All bioanalytical methods are validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.

3.5. Pharmacokinetic Analysis

-

Software: Non-compartmental analysis (NCA) is performed using validated software (e.g., WinNonlin).

-

Parameters Calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t½), clearance (CL), and volume of distribution at steady state (Vss).

Visualizations

4.1. Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

Clezutoclax Linker Chemistry and Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clezutoclax is a potent B-cell lymphoma-extra long (Bcl-XL) inhibitor that constitutes the cytotoxic payload of the antibody-drug conjugate (ADC) mirzotamab this compound (ABBV-155).[1][2] This ADC represents a targeted therapeutic strategy, delivering the Bcl-XL inhibitor specifically to tumor cells overexpressing the B7-H3 (CD276) antigen.[1][3] The efficacy and safety of this ADC are critically dependent on the linker technology, which ensures stability in circulation and efficient release of the payload within the target cancer cells. This technical guide provides a comprehensive overview of the linker chemistry, cleavage mechanism, and relevant experimental protocols associated with this compound.

Core Chemistry of the this compound Linker

Mirzotamab this compound utilizes a cleavable dipeptide linker composed of valine and alanine (Val-Ala).[4] This linker is strategically designed to be susceptible to enzymatic cleavage within the lysosomal compartment of tumor cells, a common mechanism for payload release in modern ADCs.

The Val-Ala linker offers a balance of stability and controlled cleavage. It is relatively stable in the systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity. The choice of a dipeptide linker is also influenced by its physicochemical properties. The Val-Ala linker, for instance, is considered to be less hydrophobic than the more common valine-citrulline (Val-Cit) linker, which can help to reduce the potential for ADC aggregation, especially at higher drug-to-antibody ratios (DARs). The linker also has solubilizing properties, which can be enhanced by the inclusion of components like polyethylene glycol (PEG) to improve the overall solubility and stability of the ADC.

Mechanism of Linker Cleavage

The cleavage of the Val-Ala linker in mirzotamab this compound is a targeted process that occurs after the ADC has been internalized by the cancer cell. The sequence of events is as follows:

-

Binding and Internalization: The monoclonal antibody component of mirzotamab this compound binds to the B7-H3 receptor on the surface of the tumor cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The lysosome provides an acidic environment (pH 4.5-5.0) and a high concentration of proteolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the Val-Ala dipeptide linker is recognized and cleaved by proteases, primarily cathepsin B. Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic lysosomal milieu. The enzyme hydrolyzes the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzylcarbamate (PABC).

-

Payload Release: The cleavage of the dipeptide initiates the spontaneous degradation of the self-immolative spacer, which in turn releases the active this compound payload into the cytoplasm of the cancer cell.

This targeted release mechanism ensures that the highly potent Bcl-XL inhibitor is delivered specifically to the cancer cells, thereby maximizing its therapeutic effect while minimizing systemic toxicity.

Signaling Pathway of this compound

Once released, this compound targets the anti-apoptotic protein Bcl-XL, which is a key regulator of the intrinsic apoptosis pathway.

dot

Caption: this compound inhibits Bcl-XL, leading to apoptosis.

In healthy cells, Bcl-XL sequesters pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial membrane. By inhibiting Bcl-XL, this compound allows Bax and Bak to oligomerize and permeabilize the outer mitochondrial membrane. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

Quantitative Data on Linker Cleavage

The efficiency of linker cleavage is a critical parameter for ADC efficacy. While specific kinetic data for the Val-Ala linker in mirzotamab this compound is not publicly available, comparative studies with the more common Val-Cit linker provide valuable insights.

| Linker Type | Relative Cleavage Rate (by Cathepsin B) | Plasma Stability (Human) | Key Characteristics |

| Valine-Alanine (Val-Ala) | Slower than Val-Cit | High | Less hydrophobic, may reduce ADC aggregation. |

| Valine-Citrulline (Val-Cit) | Faster than Val-Ala | High | More established in clinically approved ADCs. |

Experimental Protocols

The development and validation of ADCs like mirzotamab this compound involve a series of rigorous in vitro and in vivo experiments to assess linker stability, cleavage, and overall efficacy.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the rate and extent of linker cleavage by its target enzyme.

Objective: To quantify the release of this compound from mirzotamab this compound upon incubation with purified cathepsin B.

Materials:

-

Mirzotamab this compound

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)

-

Quenching solution (e.g., protease inhibitor cocktail or 2% formic acid)

-

LC-MS/MS system for analysis

Procedure:

-

Enzyme Activation: Activate cathepsin B by incubating it in the assay buffer containing DTT.

-

Reaction Initiation: Add the activated cathepsin B to a solution of mirzotamab this compound in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.

-

Sample Preparation: Precipitate the protein from the quenched samples by centrifugation.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released this compound.

-

Data Analysis: Plot the concentration of released this compound over time to determine the cleavage kinetics.

dot

Caption: Workflow for in vitro linker cleavage assay.

In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of mirzotamab this compound on B7-H3-positive cancer cells.

Procedure:

-

Cell Culture: Plate B7-H3-positive cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of mirzotamab this compound, a non-targeting control ADC, and free this compound.

-

Incubation: Incubate the cells for a period of time (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Objective: To evaluate the ability of mirzotamab this compound to inhibit tumor growth in a mouse xenograft model.

Procedure:

-

Tumor Implantation: Implant B7-H3-positive human tumor cells subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer mirzotamab this compound, a vehicle control, and a non-targeting control ADC to different groups of mice, typically via intravenous injection.

-

Monitoring: Measure tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the different treatment groups to determine the in vivo efficacy of the ADC.

dot

Caption: Workflow for in vivo ADC efficacy study.

Conclusion

The valine-alanine dipeptide linker in mirzotamab this compound is a sophisticated chemical entity designed for the targeted delivery and controlled release of the Bcl-XL inhibitor payload, this compound. Its stability in circulation and susceptibility to cleavage by lysosomal proteases within tumor cells are key to the ADC's therapeutic window. The subsequent inhibition of the Bcl-XL anti-apoptotic pathway provides a potent mechanism for inducing cancer cell death. The experimental protocols outlined in this guide are fundamental to the preclinical and clinical development of such targeted therapies, ensuring a thorough evaluation of their chemistry, mechanism of action, and anti-tumor efficacy.

References

Unveiling the Therapeutic Potential of Clezutoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clezutoclax, also known as Mirzotamab this compound or ABBV-155, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy in oncology.[1][2][3] This technical guide provides an in-depth overview of the core preclinical and clinical data available on this compound, with a focus on its mechanism of action, experimental validation, and therapeutic potential. This compound is engineered to selectively deliver a potent B-cell lymphoma-extra long (BCL-XL) inhibitor to tumor cells overexpressing the B7-H3 (CD276) antigen.[3][4] This targeted approach aims to enhance the therapeutic window of BCL-XL inhibition by minimizing systemic toxicities associated with non-targeted small molecule inhibitors.

Core Components and Mechanism of Action

This compound is a complex molecule composed of three key components:

-

A humanized monoclonal antibody: This antibody specifically targets B7-H3, a type I transmembrane protein that is overexpressed on a wide range of solid tumors and is often associated with a poor prognosis.

-

A BCL-XL inhibitor payload: The cytotoxic component of the ADC is a potent small molecule inhibitor of the anti-apoptotic protein BCL-XL. Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis (programmed cell death).

-

A cleavable linker: A stable linker connects the antibody to the BCL-XL inhibitor. This linker is designed to be cleaved once the ADC is internalized by the target tumor cell, releasing the cytotoxic payload.